2-Fluoro-2-propen-1-ol

Description

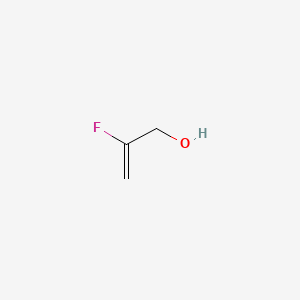

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIHLEMBJXRLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205308 | |

| Record name | 2-Fluoro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-31-0 | |

| Record name | 2-Propen-1-ol, 2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroallyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-2-PROPEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF81WO4HV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Fluoro 2 Propen 1 Ol and Its Analogues

Direct Fluorination Approaches to the 2-Propen-1-ol Scaffold

Direct fluorination aims to introduce a fluorine atom onto the C2 position of 2-propen-1-ol or a related derivative. This approach is atom-economical but often faces challenges in controlling regioselectivity and preventing unwanted side reactions, such as allylic rearrangement. The choice of fluorinating agent and reaction conditions is critical and depends on the desired mechanism: electrophilic, nucleophilic, or radical.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich double bond with an electrophilic fluorine source ("F+"). For the 2-propen-1-ol scaffold, this typically requires converting the alkene into a more reactive form, such as an enol ester, to facilitate the attack. Reagents containing a nitrogen-fluorine bond are most commonly employed due to their stability, safety, and effectiveness. st-andrews.ac.uk

The reaction of an enol ester with an electrophilic fluorinating agent like Selectfluor is a facile method for producing α-fluoroketones under mild conditions. core.ac.uknih.gov This methodology can be adapted to produce 2-fluoro-2-propen-1-ol through the fluorination of a propenol-derived enol ester, followed by hydrolysis. The mechanism is believed to proceed through a polar two-electron process via an oxygen-stabilized carbenium ion intermediate rather than a single-electron transfer (SET) pathway involving radical intermediates. core.ac.uknih.gov

Key reagents for this transformation include Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). researchgate.net These reagents offer a broad scope of reactivity and often exhibit excellent regioselectivity. For allylic alcohols, achieving high enantioselectivity can be challenging. However, strategies using chiral anion phase-transfer catalysis with an in-situ generated directing group have shown success in the enantioselective fluorination of acyclic allylic alcohols. acs.org

| Reagent | Typical Substrate | Conditions | Key Features |

|---|---|---|---|

| Selectfluor | Enol Esters, Allylic Alcohols | Acetonitrile, Room Temperature | Mild, stable, user-friendly reagent; high regioselectivity. |

| N-Fluorobenzenesulfonimide (NFSI) | Allylic Alcohols, Alkenes | Catalyst-free or with catalyst, various solvents | Can induce unconventional C-C bond cleavage in cyclic allylic alcohols to form Z-fluoroalkenes. researchgate.net |

Nucleophilic Fluorination Techniques

Nucleophilic fluorination of the 2-propen-1-ol scaffold involves the direct replacement of the hydroxyl group with a fluoride (B91410) ion. This dehydroxyfluorination is challenging because the hydroxyl group is a poor leaving group. Therefore, activators or specialized fluorinating reagents are required.

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. st-andrews.ac.uk These reagents activate the hydroxyl group, facilitating its displacement by fluoride. However, these reactions often proceed with a significant SN1 component, leading to the formation of an allylic carbocation intermediate. st-andrews.ac.uk This intermediate can be attacked by the fluoride ion at either the C1 or C3 position, leading to a mixture of regioisomers, with the rearranged allylic fluoride often predominating. Consequently, achieving high regioselectivity for the direct substitution product (this compound) is a significant challenge with this method. st-andrews.ac.uk

| Reagent | Abbreviation | Characteristics |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Widely used but thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable alternative to DAST. st-andrews.ac.uk |

| Tetrafluoro-N,N-dimethyl-ethanamine | TFEDMA | Another reagent used for dehydroxyfluorination. st-andrews.ac.uk |

Radical Fluorination Protocols

Radical fluorination offers a complementary approach to ionic methods. It involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of hazardous reagents like elemental fluorine (F₂) limited the application of this method. However, the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor, can act as fluorine atom transfer agents has led to a resurgence in radical fluorination research. wikipedia.orgresearchgate.net

The synthesis of this compound via a radical pathway would likely involve the generation of a radical at the C2 position of the propenyl scaffold, followed by trapping with a fluorine source. The fluorination of propene over catalysts like cobalt(III) fluoride has been shown to involve complex mechanisms with both carbocation and radical intermediates. rsc.org This highlights the primary challenge in the radical fluorination of simple alkenes: controlling the reaction to yield a single desired product is difficult due to the high reactivity of the intermediates, which can lead to complex mixtures. rsc.org While methods for radical C-H fluorination and decarboxylative fluorination exist, their direct and selective application to the 2-propen-1-ol scaffold to produce this compound remains a significant synthetic hurdle. wikipedia.org

Convergent Synthesis of this compound via Fluorinated Precursors

Convergent synthesis involves constructing the target molecule from smaller, pre-functionalized fragments. This approach can offer better control over the position of the fluorine atom, avoiding the regioselectivity issues often encountered in direct fluorination methods.

Synthesis from Halogenated Propenes (e.g., 1-Chloro-2-fluoro-2-propene)

A plausible convergent route to this compound involves the nucleophilic substitution of a suitable halogenated precursor, such as 1-chloro-2-fluoro-2-propene. In this hypothetical pathway, the chlorine atom at the C1 position would be displaced by a hydroxyl group through a hydrolysis reaction, likely under basic conditions to yield the desired allylic alcohol.

This SN2-type reaction would require careful control of conditions to favor substitution over competing elimination reactions, which are common for allylic halides. The choice of solvent, temperature, and base would be critical to maximize the yield of this compound. While this specific transformation is not widely documented, it represents a logical synthetic strategy based on fundamental organic reaction mechanisms.

Epoxide Ring Opening with Fluorine Sources for Fluorohydrin Synthesis

A highly effective and well-established convergent method for synthesizing fluorohydrins is the ring-opening of epoxides with a nucleophilic fluoride source. nih.gov For the synthesis of this compound, the key starting material would be the epoxide of 2-propen-1-ol, which is glycidol (2,3-epoxypropan-1-ol).

The reaction proceeds by nucleophilic attack of a fluoride ion on one of the epoxide's carbon atoms. Amine/HF reagents, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridine-HF (Olah's reagent), are among the most frequently used fluoride sources for this transformation. nih.gov These reagents are generally safer and easier to handle in standard laboratory settings than anhydrous HF. nih.gov

The regioselectivity of the ring-opening is a crucial factor. For an unsymmetrical epoxide like glycidol, the fluoride can attack either the C2 or C3 position. The outcome is highly dependent on the reaction conditions and the nature of the substrate. nih.gov Under SN2 conditions, the fluoride ion typically attacks the less sterically hindered carbon (C3), which would lead to the regioisomeric product, 3-fluoro-1,2-propanediol, after workup. To obtain the desired 2-fluoro-1,3-propanediol intermediate (which can then be manipulated to form this compound), conditions favoring attack at the more substituted C2 position would be necessary. This can sometimes be achieved under more SN1-like conditions where there is partial positive charge buildup on the more substituted carbon. The reaction of allylsilane-derived epoxides with Et₃N·3HF, for example, occurs readily at room temperature and with high regioselectivity due to electronic effects stabilizing the intermediate. nih.govacs.org

| Reagent | Common Name | Typical Conditions | Notes |

|---|---|---|---|

| Et₃N·3HF | Triethylamine trihydrofluoride | Dichloromethane, Room Temperature to elevated temperatures | Commonly used, mild, and effective. nih.govacs.org |

| Pyridine·9HF | Olah's Reagent | Various solvents, often requires heating | Highly reactive; can lead to decomposition with sensitive substrates. acs.org |

| HF (anhydrous) | Hydrogen Fluoride | Specialized equipment required | Highly corrosive and hazardous; less commonly used in laboratory synthesis. |

Hydroxymethylation of Difluoroenolates

Hydroxymethylation, the chemical process of adding a hydroxymethyl (–CH₂OH) group, represents a direct and effective strategy for the synthesis of this compound precursors. wikipedia.org A key approach involves the reaction of difluoroenolates with a formaldehyde source. A significant challenge in this method has been the controlled in situ generation of formaldehyde for immediate reaction with sensitive intermediates like difluoroenolates.

Recent advancements have demonstrated a reliable method for the in situ production of formaldehyde from the reaction of dimethylsulfoxide (DMSO), bromine, and cesium carbonate. This methodology has been successfully applied to the hydroxymethylation of difluoroenolates, leading to the formation of 2,2-difluoroethanol derivatives which are direct precursors to this compound. nih.govrsc.org The reaction proceeds under mild conditions and is compatible with difluoroenolates generated from the fragmentation of pentafluoro-gem-diols. google.com

Mechanistic and computational studies have provided further insight into the generation and reaction of these hydroxymethylated difluorinated organic molecules. nih.govrsc.org The process is also adaptable for the synthesis of isotopically labeled compounds, as demonstrated by the generation of formaldehyde-d₂ for the production of 2,2-difluoro-1,1-deuteroethanols. nih.govrsc.org

The reaction conditions for the hydroxymethylation of a difluoroenolate precursor are summarized in the table below.

| Entry | Base | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | - | rt | 12 | 30 |

| 2 | K₂CO₃ | - | rt | 12 | 33 |

| 3 | Cs₂CO₃ | LiBr | rt | 12 | 61 |

| 4 | Cs₂CO₃ | LiBr, proton sponge | rt | 20 | 73 |

| 5 | K₂CO₃ | LiBr, proton sponge | rt | 20 | 61 |

| 6 | Na₂CO₃ | LiBr, proton sponge | rt | 20 | 52 |

| 7 | Cs₂CO₃ | LiBr, proton sponge | rt | 12 | 78 |

| 8 | Cs₂CO₃ | LiBr, i-Pr₂NEt | rt | 12 | 64 |

| Data sourced from a study on the hydroxymethylation of 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one gem-diol. researchgate.net |

Transition-Metal-Catalyzed Approaches to Monofluoroalkylation

Transition-metal-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of monofluoroalkylated compounds through these methods is a convergent and complexity-generating strategy. nih.gov This section will explore the application of these powerful catalytic systems in the synthesis of this compound and its analogues.

The construction of the carbon skeleton of this compound and its derivatives often relies on the formation of a carbon-carbon bond adjacent to the fluorine-bearing carbon. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. rsc.org These reactions facilitate the coupling of various organometallic reagents with organic halides or pseudohalides, enabling the introduction of the fluoroalkenyl moiety.

One notable strategy involves the decarbonylative coupling of fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics, catalyzed by palladium complexes. nih.gov While this approach has been extensively studied for trifluoromethyl and difluoromethyl groups, the principles can be adapted for the synthesis of monofluoroalkenyl compounds. The catalytic cycle typically involves oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination. nih.gov The choice of ligand and reaction conditions is crucial for achieving high efficiency and selectivity.

Cross-coupling reactions that directly utilize a fluoroalkenyl species are a powerful tool for constructing the desired molecular framework. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, has been successfully employed for the synthesis of fluorine-containing alkenes. mdpi.com This reaction offers a direct method for C-C bond formation at the fluoroalkenyl carbon.

In the context of synthesizing analogues of this compound, a fluoroalkenyl halide or triflate can be coupled with a suitable alkene under palladium catalysis. The reaction generally proceeds with good chemo- and stereoselectivity. mdpi.com A variety of functional groups are tolerated under the mild reaction conditions, making this a versatile method for generating a diverse range of fluorinated allylic alcohols.

The following table provides examples of Mizoroki-Heck reactions involving fluoroalkylated alkenes, demonstrating the versatility of this approach.

| Entry | Aryl Halide | Fluoroalkene | Base | Catalyst | Yield (%) |

| 1 | Iodobenzene | 3,3,3-Trifluoropropene | Et₃N | Pd(OAc)₂ | 85 |

| 2 | Bromobenzene | 3,3,3-Trifluoropropene | KOAc | Pd(OAc)₂ | 78 |

| 3 | 4-Iodotoluene | Pentafluorostyrene | Et₃N | Pd(OAc)₂ | 92 |

| 4 | 4-Bromoanisole | 3,3,3-Trifluoropropene | Et₃N | Pd(OAc)₂ | 88 |

| Data adapted from studies on Pd-catalyzed Mizoroki-Heck reactions. mdpi.com |

Cross-electrophile coupling, which involves the coupling of two different electrophiles under reducing conditions, has also emerged as a viable strategy. wikipedia.orgnih.gov This approach avoids the need for pre-formed organometallic reagents and can be highly selective when there is a sufficient difference in the reactivity of the two electrophiles. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

The control of regioselectivity and stereoselectivity is a critical challenge in the synthesis of substituted allylic alcohols, including this compound and its analogues. The presence of the fluorine atom can significantly influence the reactivity and selectivity of synthetic transformations.

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of this compound derivatives, regioselectivity issues can arise in reactions such as allylic substitution, where the incoming nucleophile can attack at either the α or γ position of the allylic system. For instance, the reaction of a chiral allylic alcohol with dehydroxyfluorination reagents can lead to a mixture of direct and allylic fluorination products, with the latter often predominating. st-andrews.ac.uk Zirconium-mediated Sₙ2' substitution of allylic chlorides offers a method for the highly regio- and stereospecific formation of protected allylic alcohols. nih.govnih.gov

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. The synthesis of chiral, enantioenriched this compound analogues requires careful control of stereochemistry. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a particularly challenging area of synthetic chemistry. nih.govsemanticscholar.org Asymmetric catalytic methods, employing chiral ligands on transition metals, are often used to induce enantioselectivity. semanticscholar.org For example, the stereodivergent allylic alkylation of α-fluorinated azaaryl acetates has been achieved using a combination of iridium and copper catalysts with chiral ligands. nih.gov Substrate control, where the inherent chirality of the starting material directs the stereochemical outcome of a reaction, is another powerful strategy for achieving stereoselective synthesis of allylic alcohols. nih.govresearchgate.net

The development of synthetic methods that provide high levels of both regio- and stereocontrol is essential for the practical synthesis of complex, biologically active molecules containing the this compound motif.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Fluoro 2 Propen 1 Ol

Mechanistic Pathways of Nucleophilic and Electrophilic Transformations

Nucleophilic substitution reactions of 2-fluoro-2-propen-1-ol can conceptually proceed via pathways analogous to the classical SN1 and SN2 mechanisms observed in haloalkanes and alcohols. byjus.comyoutube.com The presence of the allylic system and the fluorine atom, however, introduces unique electronic and steric effects that influence the reaction course.

The direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide ion (OH-). libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, typically by protonation under acidic conditions to form an oxonium ion (-OH2+). libretexts.orglibretexts.org

An SN2-type mechanism would involve a backside attack by a nucleophile at the carbon bearing the leaving group. However, in the case of this compound, this pathway is sterically hindered by the substituents on the allylic carbon. SN2 reactions are generally favored for primary and methyl substrates with strong nucleophiles and are sensitive to steric hindrance. masterorganicchemistry.comlibretexts.org

An SN1-type mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. byjus.commasterorganicchemistry.comreddit.com For this compound, after protonation of the hydroxyl group, the departure of a water molecule would lead to the formation of a fluoroallylic carbocation. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation intermediate. byjus.commasterorganicchemistry.com

Table 1: Comparison of General SN1 and SN2 Reaction Characteristics

| Feature | SN1 | SN2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

This table presents the general characteristics of SN1 and SN2 reactions.

The stability of the carbocation intermediate is a critical factor in determining the feasibility of an SN1 pathway. libretexts.org Alkyl groups and adjacent pi bonds that allow for resonance delocalization stabilize carbocations. masterorganicchemistry.com Conversely, electron-withdrawing groups, such as fluorine, can destabilize a carbocation through an inductive effect. libretexts.org

Electrophilic transformations of this compound would likely involve the attack of an electrophile on the electron-rich carbon-carbon double bond. sltchemicals.comlibretexts.org This would also proceed through a carbocationic intermediate. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation, with the electrophile adding to the carbon atom that results in the more stable carbocationic intermediate.

Radical Reactions and Their Propagation

The carbon-carbon double bond in this compound makes it susceptible to radical addition reactions. Hydroxyl radicals (•OH), which are highly reactive and important in atmospheric chemistry, can initiate the degradation of such compounds. wikipedia.org

For alkenes in general, the reaction with hydroxyl radicals primarily proceeds via addition to the double bond, leading to the formation of a β-hydroxy peroxy radical in the presence of oxygen. researchgate.net The reaction of •OH with 3-fluoropropene has been shown to proceed through a barrierless addition/elimination and hydrogen abstraction mechanism, with the initial step involving the formation of a pre-reactive complex. nih.gov

Table 2: Calculated Reaction Properties for OH Radical Addition to Fluorinated Propenes

| Reactant | Reaction Channel | Enthalpy (ΔrH°) (kcal/mol) | Gibbs Free Energy (ΔrG°) (kcal/mol) |

| 2-Fluoropropene | OH addition to C1 | Favorable | Favorable |

| OH addition to C2 | Favorable | Favorable | |

| H-abstraction | Less Favorable | Less Favorable | |

| 3-Fluoropropene | OH addition to form IM1 | Barrierless | - |

| OH addition to form IM2 | Barrierless | - | |

| H-abstraction | - | - |

Data for 2-fluoropropene is based on theoretical calculations which indicate addition channels are more favorable than abstraction. researchgate.net Data for 3-fluoropropene indicates a barrierless addition process. nih.gov

Thermal Decomposition and Degradation Mechanisms of Fluoroalcohols

At elevated temperatures, this compound is expected to undergo unimolecular decomposition. The most likely pathways for thermal degradation involve the elimination of small, stable molecules such as water (H2O) or hydrogen fluoride (B91410) (HF).

Dehydration (H2O elimination): The elimination of a water molecule from an alcohol to form an alkene is a common reaction, often catalyzed by strong acids at high temperatures. libretexts.org For this compound, the elimination of water would involve the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. This process can proceed through either an E1 or E2 mechanism, depending on the reaction conditions and the structure of the alcohol. libretexts.org The E1 mechanism involves a carbocation intermediate, similar to the SN1 reaction. youtube.com

HF Elimination: The elimination of hydrogen fluoride is a known decomposition pathway for many fluorinated organic compounds. nih.govresearchgate.net In the case of this compound, this would involve the removal of the fluorine atom and a hydrogen atom from an adjacent carbon. The thermal decomposition of other fluorinated compounds, such as difluoroacetic acid, has been observed to proceed via HF elimination. rsc.org The thermal treatment of fluorotelomer alcohols also leads to their decomposition, with evidence of secondary fluorinated compounds being formed. nih.gov

The relative likelihood of H2O versus HF elimination would depend on the respective activation energies for these processes, which are influenced by factors such as bond strengths and the stability of the transition states and products.

Catalytic Activation and Transformation of this compound

The catalytic activation of this compound opens avenues for a diverse array of chemical transformations, enabling the synthesis of complex fluorinated molecules. The presence of the fluorine atom and the hydroxyl group on the allylic scaffold imparts unique reactivity, which can be harnessed through various catalytic systems. This section explores the acid-catalyzed and metal-mediated transformations of this versatile building block.

Acid-Catalyzed Rearrangements and Reactivity

The acid-catalyzed reactions of allylic alcohols are a cornerstone of organic synthesis, often leading to valuable rearranged products. In principle, this compound, upon protonation of the hydroxyl group under acidic conditions, can form a resonance-stabilized allylic carbocation. This intermediate is susceptible to nucleophilic attack or rearrangement.

One of the classic transformations of allylic alcohols is the Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds. While not directly applicable to this compound, the underlying principles of acid-catalyzed isomerization are relevant. For instance, the acid-catalyzed isomerization of a primary allylic alcohol can lead to the formation of an enol, which then tautomerizes to the more stable corresponding aldehyde or ketone. In the case of this compound, this could theoretically lead to the formation of 2-fluoropropenal.

The mechanism for such a rearrangement would likely involve the following steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to generate a resonance-stabilized 2-fluoroallyl cation.

Deprotonation at the adjacent carbon to form an enol intermediate.

Tautomerization of the enol to the final α-fluoro aldehyde.

However, a comprehensive search of the scientific literature reveals a notable absence of specific studies detailing the acid-catalyzed rearrangements of this compound. While the general principles of such reactions are well-established for other allylic alcohols, dedicated research on the reactivity of this compound under acidic conditions, including detailed mechanistic investigations and the isolation of specific products, has not been reported. The electron-withdrawing nature of the fluorine atom could significantly influence the stability and reactivity of the carbocation intermediate, potentially leading to different reaction pathways compared to its non-fluorinated analog. Further research is required to fully elucidate the acid-catalyzed reactivity profile of this compound.

Metal-Mediated Processes in Organic Synthesis

Metal-mediated transformations of this compound and its derivatives have been more extensively explored, particularly in the context of palladium-catalyzed allylic substitution reactions, famously known as the Tsuji-Trost reaction. chemrxiv.orgpku.edu.cnwikipedia.org This reaction provides a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgwikipedia.org

The substrate for these reactions is typically an ester derivative of this compound, such as 2-fluoroallyl acetate. The reaction is initiated by the coordination of a palladium(0) catalyst to the double bond, followed by oxidative addition to form a π-(2-fluoroallyl)palladium complex and displace the leaving group. chemrxiv.org This intermediate is then attacked by a nucleophile to yield the desired product.

A significant challenge in the Tsuji-Trost reaction of 2-fluoroallyl substrates is controlling the regioselectivity of the nucleophilic attack. The π-(2-fluoroallyl)palladium intermediate can be attacked at either the terminal carbon (C1) or the central, fluorine-bearing carbon (C2). chemrxiv.org The outcome is highly dependent on the nature of the nucleophile and the ligands on the palladium catalyst.

Reactivity with Carbon Nucleophiles:

Soft carbon nucleophiles, such as malonates, generally favor attack at the terminal carbon, leading to the formation of the "normal" allylic substitution product. However, substitution at the central carbon, displacing the fluorine atom, can be a competing and sometimes dominant pathway. chemrxiv.org

Reactivity with Heteroatom Nucleophiles:

The reaction of 2-fluoroallyl derivatives with heteroatom nucleophiles (N, O, S) has also been investigated. The "hardness" of the nucleophile plays a crucial role in determining the regioselectivity. chemrxiv.org Harder nucleophiles tend to favor attack at the more electrophilic central carbon, leading to fluorine displacement, while softer nucleophiles prefer the terminal position. The choice of phosphine ligands on the palladium catalyst can also influence the outcome. chemrxiv.org

Below are interactive data tables summarizing the findings from studies on the palladium-catalyzed allylic substitution of 2-fluoroallyl derivatives.

Table 1: Palladium-Catalyzed Reaction of 2-Fluoroallyl Derivatives with Carbon Nucleophiles

| Nucleophile | Catalyst | Ligand | Solvent | Temp (°C) | Product(s) | Ratio (Terminal:Central) | Yield (%) | Reference |

| Dimethyl malonate | [Pd(allyl)Cl]₂ | PPh₃ | THF | 65 | Terminal + Central Substitution | Varies | Moderate | chemrxiv.org |

| Diethyl malonate | Pd(dba)₂ | dppe | Dioxane | 100 | Terminal + Central Substitution | Varies | Good | chemrxiv.org |

Table 2: Palladium-Catalyzed Reaction of 2-Fluoroallyl Derivatives with Heteroatom Nucleophiles

| Nucleophile | Catalyst | Ligand | Solvent | Temp (°C) | Product(s) | Ratio (Terminal:Central) | Yield (%) | Reference |

| Phenol | [Pd(allyl)Cl]₂ | SPhos | Toluene | 80 | Central Substitution | 0:100 | 43 | chemrxiv.org |

| Aniline | Pd(OAc)₂ | BINAP | THF | 70 | Terminal + Central Substitution | Varies | Good | chemrxiv.org |

| Thiophenol | [Pd(allyl)Cl]₂ | PPh₃ | DMF | 50 | Terminal Substitution | >95:5 | High | chemrxiv.org |

These studies demonstrate the synthetic utility of metal-mediated processes involving this compound derivatives, while also highlighting the complexities in controlling the reaction's regiochemical outcome. The ability to selectively form either the terminal or central substitution product would significantly enhance the value of this fluorinated building block in organic synthesis.

Synthesis and Reactivity of 2 Fluoro 2 Propen 1 Ol Derivatives

Synthesis of Organosilicon-Containing 2-Fluoro-Propan-1-ol Derivatives

The incorporation of organosilicon moieties into fluorinated propanol (B110389) structures can be achieved through several synthetic strategies, yielding compounds with unique properties for further chemical transformations. One documented method involves the synthesis of 2-fluoro-3-silylpropan-1-ol derivatives from allylsilanes. This process proceeds via an epoxidation of the allylsilane, followed by a regioselective ring-opening of the resulting epoxide with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (HF·Et3N). semanticscholar.org This sequence has been shown to be effective for various silicon substitutions, including trimethylsilyl (B98337) and triphenylsilyl groups, and notably occurs under mild conditions, which is attributed to a stabilizing β-silyl effect on a potential cationic intermediate. semanticscholar.org

For example, the synthesis of 2-fluoro-3-(trimethylsilyl)propan-1-ol from allyltrimethylsilane (B147118) is achieved in good yield through this two-step sequence. semanticscholar.org

A more general and widely applicable method for creating a silicon-oxygen bond is the catalytic hydrosilylation of the alcohol functionality. While direct hydrosilylation of 2-fluoro-2-propen-1-ol is not extensively detailed, the hydrosilylation of alcohols is a standard transformation. researchgate.net This reaction typically involves a catalyst, such as a rhodium complex, to facilitate the reaction between the alcohol's hydroxyl group and a hydrosilane (containing an Si-H bond), like triethylsilane or tert-butyldimethylsilane, to form a silyl (B83357) ether. researchgate.netresearchgate.net This approach would convert the hydroxyl group of this compound into a silyloxy group, effectively creating an organosilicon-containing derivative.

Table 1: Synthesis of Organosilicon-Containing 2-Fluoro-Propan-1-ol Derivatives

| Product Name | Starting Material | Key Reagents | Method |

|---|---|---|---|

| 2-Fluoro-3-(trimethylsilyl)propan-1-ol | Allyltrimethylsilane | m-CPBA, HF·Et3N | Epoxidation / Ring-Opening semanticscholar.org |

| 2-Fluoro-3-(triphenylsilyl)propan-1-ol | Allyltriphenylsilane | m-CPBA, HF·Et3N | Epoxidation / Ring-Opening semanticscholar.org |

| 2-Fluoro-2-propen-1-yl silyl ether (general) | This compound | Hydrosilane (e.g., Et3SiH) | Catalytic Hydrosilylation researchgate.net |

Fluorinated Allyl Disulfides and Related Sulfur Compounds

Derivatives of this compound are valuable precursors for synthesizing fluorinated analogues of organosulfur compounds, such as those found in garlic. The synthesis of these compounds often starts with a close precursor, 3-chloro-2-fluoroprop-1-ene (B1605417).

The preparation of difluoroallicin (S-(2-fluoroallyl) 2-fluoroprop-2-ene-1-sulfinothioate), a fluorinated analogue of allicin, showcases this pathway. The synthesis begins with the reaction of 3-chloro-2-fluoroprop-1-ene with potassium thioacetate (B1230152) to yield S-(2-fluoroallyl) ethanethioate. Subsequent hydrolysis with sodium methoxide, followed by treatment with iodine, produces the key intermediate, 1,2-bis(2-fluoroallyl)disulfane. This disulfide is then carefully oxidized, for instance with peracetic acid, to give difluoroallicin.

Other related sulfur compounds can also be synthesized from these intermediates. For instance, the thermal decomposition of difluoroallicin can lead to the formation of 5-fluoro-3-(1-fluorovinyl)-3,4-dihydro-1,2-dithiin. Furthermore, in specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, difluoroallicin rearranges to form trifluoroajoene.

Table 2: Synthesis of Fluorinated Allyl Sulfur Compounds

| Compound Name | Precursor | Key Synthesis Step |

|---|---|---|

| S-(2-Fluoroallyl) ethanethioate | 3-Chloro-2-fluoroprop-1-ene | Reaction with potassium thioacetate |

| 1,2-Bis(2-fluoroallyl)disulfane | S-(2-Fluoroallyl) ethanethioate | Hydrolysis and subsequent treatment with iodine |

| Difluoroallicin | 1,2-Bis(2-fluoroallyl)disulfane | Oxidation with peracetic acid |

| Trifluoroajoene | Difluoroallicin | Dissolution in 1,1,1,3,3,3-hexafluoro-2-propanol |

| 5-Fluoro-3-(1-fluorovinyl)-3,4-dihydro-1,2-dithiin | Difluoroallicin | Thermal decomposition |

Fluoroalkenyl Esters and Their Reactivity (e.g., 2-Propen-1-yl trifluoromethanesulfonate)

The hydroxyl group of this compound can be converted into various ester functionalities, transforming it into a reactive electrophile for substitution and coupling reactions. A particularly useful derivative is the trifluoromethanesulfonate (B1224126) (triflate) ester, 2-fluoro-2-propen-1-yl trifluoromethanesulfonate. Triflate is an excellent leaving group, making the corresponding allyl system highly reactive towards nucleophiles.

The synthesis of such fluoroalkenyl triflates can be envisioned through standard procedures, such as the reaction of the alcohol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. orgsyn.org

Once formed, these 2-fluoroallyl esters become activated substrates for various transformations. Palladium-catalyzed reactions of 2-fluoroallyl esters with nucleophiles, such as malonates, have been shown to proceed through the cleavage of the carbon-fluorine bond, leading to doubly alkylated products. researchgate.net This reactivity highlights the ability of the palladium catalyst to activate the otherwise strong C-F bond. In other systems, (2-fluoroallyl)pyridinium salts, prepared from the corresponding alcohol, have been developed as effective electrophiles for palladium-catalyzed allylic substitution reactions, demonstrating another route to activate the 2-fluoroallyl moiety for introducing it into other molecules. chemrxiv.org

The reactivity of these esters is highly dependent on the reaction conditions and the nature of the nucleophile, allowing for the selective formation of a variety of products. researchgate.net This makes fluoroalkenyl esters powerful intermediates in synthetic chemistry.

Role as Building Blocks for Complex Fluorinated Organic Scaffolds

The unique chemical properties imparted by the fluorine atom make this compound and its derivatives valuable building blocks for constructing more complex, fluorine-containing molecules for various applications, including pharmaceuticals and materials science. ontosight.aimdpi.comekb.eg

Synthetic Building Blocks for Fluorinated Compounds

The use of fluorinated building blocks is a cornerstone of modern organofluorine chemistry. mdpi.com Instead of introducing fluorine atoms late in a synthetic sequence, starting with a pre-fluorinated component like this compound offers a more direct and often more selective route to the target molecule. ontosight.ai This approach is crucial for the synthesis of fluorinated heterocycles, which are prevalent in medicinal chemistry. ekb.egresearchgate.nete-bookshelf.de For example, fluorinated 1,3-diketones, which can be derived from fluorinated precursors, are condensed with various reagents to produce a range of heterocycles like pyrazoles and isoxazoles. researchgate.net The 2-fluoroallyl group from this compound can be incorporated into larger structures that are then cyclized to form these complex scaffolds.

Introduction of Fluoroallyl Groups into Advanced Molecules

Specific methodologies have been developed to introduce the 2-fluoroallyl group into various molecular frameworks using derivatives of this compound. One effective method is the (2-fluoroallyl)boration of ketones using (2-fluoroallyl)boronates. nih.govacs.org These boronates, derived from gem-chlorofluorocyclopropanes, react with a wide range of ketones to install the 2-fluoroallyl group, forming fluorinated tertiary alcohols. nih.govacs.org

Palladium-catalyzed allylic substitution reactions provide another powerful tool for this purpose. As discussed, reactive derivatives such as 2-fluoroallyl esters or pyridinium (B92312) salts can transfer the 2-fluoroallyl moiety to a variety of soft nucleophiles. researchgate.netchemrxiv.org These reactions often exhibit high selectivity and functional group tolerance, making them suitable for the late-stage functionalization of advanced molecules. The synthesis of fluorinated organosulfur compounds like difluoroallicin and trifluoroajoene serves as a concrete example of building complex structures by introducing the 2-fluoroallyl group onto a sulfur-containing scaffold.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 2 Propen 1 Ol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For fluorinated compounds such as 2-Fluoro-2-propen-1-ol, the synergistic application of ¹H, ¹³C, and ¹⁹F NMR provides a profound level of insight into the molecular framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The structural assessment of this compound is greatly enhanced by the analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of the fluorine atom, a spin ½ nucleus with 100% natural abundance, provides an additional spectroscopic handle for unambiguous characterization. horiba.comwikipedia.org

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the vinyl protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The chemical shifts of the vinyl protons are influenced by the electronegativity of the fluorine atom and their geometric relationship to it. The methylene protons would appear as a doublet, split by the adjacent vinyl proton, and further coupling to the fluorine atom may be observed.

The ¹³C NMR spectrum will provide crucial information regarding the carbon skeleton. The carbon atom directly bonded to the fluorine (C2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The other carbon signals (C1 and C3) will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

The ¹⁹F NMR spectrum is perhaps the most informative for confirming the presence and electronic environment of the fluorine atom. wikipedia.org Given that ¹⁹F NMR has a wide chemical shift range, the resonance for the fluorine in this compound is expected to appear in a region characteristic of vinyl fluorides. wikipedia.org This signal will be split into a multiplet due to coupling with the geminal and vicinal protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-1a | ~4.2 | ddt | J(H-1a, H-1b) ≈ 12, J(H-1a, H-3) ≈ 5, ⁴J(H-1a, F) ≈ 2 |

| ¹H | H-1b | ~4.1 | ddt | J(H-1b, H-1a) ≈ 12, J(H-1b, H-3) ≈ 6, ⁴J(H-1b, F) ≈ 1.5 |

| ¹H | H-3 (cis to F) | ~4.8 | dd | ²J(H-3, H-3') ≈ 2, ³J(H-3, F) ≈ 4 |

| ¹H | H-3' (trans to F) | ~4.9 | dd | ²J(H-3', H-3) ≈ 2, ³J(H-3', F) ≈ 18 |

| ¹H | OH | Variable | br s | - |

| ¹³C | C-1 | ~65 | d | ³J(C-1, F) ≈ 5 |

| ¹³C | C-2 | ~160 | d | ¹J(C-2, F) ≈ 250 |

| ¹³C | C-3 | ~95 | d | ²J(C-3, F) ≈ 20 |

| ¹⁹F | F | ~-90 | m | - |

Note: Predicted values are based on empirical data for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable. wikipedia.orgaiinmr.com

Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.edu For this compound, a COSY spectrum would show correlations between the methylene protons (H-1) and the vinyl proton (H-3), confirming their vicinal relationship.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are heteronuclear correlation experiments that map protons directly to their attached carbons. youtube.comsdsu.educhemicalbook.com An HSQC spectrum would show a correlation peak between the ¹H signal of the methylene group and the ¹³C signal of C-1, and correlations between the vinyl proton signals and the C-3 carbon signal. This provides a direct and unambiguous assignment of the protonated carbons.

These 2D NMR techniques, in conjunction with the 1D spectra, provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. uvic.cachemspider.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. nih.gov

Characteristic Band Assignments and Functional Group Analysis

The vibrational spectrum of this compound is expected to display characteristic absorption and scattering bands corresponding to its key functional groups: the hydroxyl group (O-H), the carbon-carbon double bond (C=C), the carbon-fluorine bond (C-F), and various C-H bonds.

The O-H stretching vibration is typically observed as a broad and strong band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. In the Raman spectrum, this band is usually weak.

The C=C stretching vibration gives rise to a band in the region of 1640-1680 cm⁻¹. Due to the presence of the fluorine atom on the double bond, the frequency of this vibration might be shifted to a higher wavenumber. This mode is expected to be strong in the Raman spectrum.

The C-F stretching vibration is a key diagnostic band and is typically strong in the IR spectrum, appearing in the region of 1000-1400 cm⁻¹. The exact position depends on the nature of the fluorinated carbon.

The C-H stretching and bending vibrations will also be present. The sp² C-H stretching of the vinyl group is expected above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group will be just below 3000 cm⁻¹. Various C-H bending (scissoring, wagging, twisting) and deformation modes will appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | -OH | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (sp²) | =C-H | 3010-3095 | Medium | Strong |

| C-H Stretch (sp³) | -CH₂- | 2850-2960 | Medium | Strong |

| C=C Stretch | C=C | 1650-1690 | Medium | Strong |

| C-H Bend (sp³) | -CH₂- | 1450-1470 | Medium | Medium |

| C-O Stretch | C-O | 1000-1250 | Strong | Medium |

| C-F Stretch | C-F | 1000-1400 | Strong | Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, which are crucial for confirming the molecular formula. azom.comd-nb.info

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. jeolusa.comnih.govthermofisher.com This level of accuracy allows for the differentiation between ions with the same nominal mass but different elemental compositions.

For this compound (C₃H₅FO), the exact mass of its molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated based on the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O).

Table 3: Calculated Exact Masses for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₃H₅FO | 76.0324 |

| [M+H]⁺ | C₃H₆FO⁺ | 77.0402 |

By comparing the experimentally measured m/z value from an HRMS instrument with the calculated exact mass, the elemental composition of the molecule can be confidently confirmed. This technique is invaluable for verifying the identity of newly synthesized compounds and for distinguishing between isomers.

Photoionization and Dissociation Pathway Analysis

The study of the gas-phase ion chemistry of this compound provides fundamental insights into its electronic structure and bond energies. Techniques such as imaging photoelectron photoion coincidence (PEPICO) spectroscopy allow for the investigation of dissociative photoionization mechanisms of molecules following absorption of vacuum ultraviolet (VUV) radiation. While direct experimental data for this compound is not extensively published, analysis of analogous fluorinated and unsaturated compounds permits a detailed prediction of its behavior.

Upon photoionization, the this compound cation (C₃H₅FO⁺) is formed. The stability of this molecular ion is dependent on the photon energy. As the internal energy of the cation increases, various dissociation channels become accessible. Theoretical calculations, such as the G3B3 method, are instrumental in predicting the appearance energies for different fragmentation pathways. researchgate.net For fluorinated ethenes, key dissociation channels include the loss of a hydrogen atom (H), a fluorine atom (F), or a hydrogen fluoride (B91410) (HF) molecule. researchgate.net

For the this compound cation, several primary dissociation pathways are anticipated. These include the loss of a hydrogen atom from the hydroxyl group, the methylene group, or the fluorinated carbon. Additionally, cleavage of the C-F, C-O, or C-C bonds can lead to a variety of fragment ions. The elimination of stable neutral molecules like water (H₂O) or hydrogen fluoride (HF) is also a probable event. Theoretical studies on the closely related 2-methyl-2-propen-1-ol have utilized high-level calculations to identify stable species and transition states on the potential energy surface, providing a framework for predicting the fragmentation of its fluorinated analogue. researchgate.net

Below is a table of predicted primary dissociation pathways for the this compound cation, with estimated appearance energies based on data from analogous fluorinated hydrocarbons. researchgate.net

| Reaction Pathway | Fragment Ions | Neutral Loss | Predicted Appearance Energy (eV) |

|---|---|---|---|

| C₃H₅FO⁺ → C₃H₄FO⁺ + H | C₃H₄FO⁺ | H | ~11-12 |

| C₃H₅FO⁺ → C₃H₅O⁺ + F | C₃H₅O⁺ | F | ~12-13 |

| C₃H₅FO⁺ → C₃H₄F⁺ + OH | C₃H₄F⁺ | OH | ~11-12 |

| C₃H₅FO⁺ → C₂H₅F⁺ + CO | C₂H₅F⁺ | CO | ~10-11 |

| C₃H₅FO⁺ → C₃H₄O⁺ + HF | C₃H₄O⁺ | HF | ~10-11 |

Predicted Collision Cross Section (CCS) Measurements and Applications

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for separating gas-phase ions based on their size, shape, and charge. researchgate.netnih.gov The key parameter obtained from IMS is the collision cross section (CCS), which represents the rotationally averaged area of an ion and is a characteristic physical property. researchgate.net For novel or uncharacterized compounds like this compound, where reference standards may be unavailable, the prediction of CCS values is a critical tool for identification.

Numerous computational and machine learning (ML) models have been developed to predict CCS values for small molecules with high accuracy, often with prediction errors below 5%. acs.orgmdpi.com These models typically use molecular descriptors or fingerprints derived from the 2D structure (SMILES) of a compound to train algorithms like support vector machines or random forests. mdpi.com For fluorinated compounds, specific models and computational workflows are being developed to improve prediction accuracy, as these molecules can exhibit unique structural properties. researchgate.netnih.govuliege.be

The primary application of predicted CCS values for this compound is in enhancing the confidence of its identification in complex analytical workflows, such as non-target screening. mdpi.com A key advantage of IMS is its ability to separate isomers—molecules with the same mass but different structures—which cannot be distinguished by mass spectrometry alone. researchgate.netazom.comfrontiersin.orgproquest.com this compound has several structural isomers (e.g., 3-fluoro-2-propen-1-ol, 1-fluoro-2-propen-1-ol) that would have identical masses but are expected to have distinct three-dimensional shapes and therefore different CCS values.

The table below presents illustrative predicted CCS values for this compound and its isomers, demonstrating the potential for their separation and identification using IMS-MS. These values are hypothetical but reflect the expected differences based on structural variations.

| Compound Name | Molecular Formula | Structure | Predicted CCS (Ų) for [M+H]⁺ |

|---|---|---|---|

| This compound | C₃H₅FO | CH₂(CF)CH₂OH | 115.2 |

| 3-Fluoro-2-propen-1-ol | C₃H₅FO | CHF=CHCH₂OH | 117.5 |

| 1-Fluoro-2-propen-1-ol | C₃H₅FO | CH₂=CHCHFOH | 116.8 |

| 2-Fluoro-1-propen-1-ol | C₃H₅FO | CH₃CF=CHOH | 116.1 |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org While this compound is a liquid at standard conditions, its structural parameters in the solid state can be investigated by forming a suitable crystalline derivative. The inclusion of fluorine in organic molecules can lead to unique crystal packing and intermolecular interactions. man.ac.uk

The synthesis of a crystalline derivative, for example, through esterification of the hydroxyl group with a substituted benzoic acid or by forming a metal complex, would enable single-crystal X-ray diffraction analysis. mdpi.comnih.gov The resulting structural data would provide invaluable experimental validation for theoretical models of the molecule's conformation.

From such an analysis, one would obtain precise measurements of the C-F, C-O, C=C, and C-C bond lengths and the bond angles within the molecule. This information would reveal the planarity of the vinyl group and the orientation of the hydroxymethyl substituent relative to the double bond. Furthermore, the crystal structure would elucidate the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potential C-H···F or C-H···O interactions, which govern the packing of molecules in the solid state. man.ac.uk

The following table presents expected, chemically reasonable structural parameters for a hypothetical crystalline derivative of this compound, based on typical values from X-ray crystallographic studies of similar fluorinated and unsaturated organic compounds. researchgate.net

| Structural Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=C | ~1.33 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C | ~1.50 Å |

| Bond Length | C-O | ~1.42 Å |

| Bond Angle | F-C=C | ~123° |

| Bond Angle | C-C=C | ~125° |

| Bond Angle | C-C-O | ~111° |

Advanced Surface Characterization Methods for Functional Groups (e.g., XPS, TPD)

The interaction of this compound with surfaces is critical for applications in catalysis and materials science. Advanced surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD) provide detailed information about the adsorption, orientation, and reaction of molecules on a substrate.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. utl.pt For this compound adsorbed on a surface, XPS can unequivocally identify the presence of carbon, oxygen, and fluorine and provide insight into their bonding environments. kobv.denih.gov High-resolution scans of the C 1s, O 1s, and F 1s core levels would reveal peaks with specific binding energies characteristic of the functional groups in the molecule. sci-hub.se For instance, the C 1s spectrum can be deconvoluted to distinguish between C-C/C-H, C-O, C=C, and C-F bonds, with the C-F bond exhibiting a significant shift to higher binding energy due to the high electronegativity of fluorine. sci-hub.seresearchgate.net

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-CH₂OH | ~285.0 |

| C 1s | C-OH | ~286.5 |

| C 1s | C-F | ~288-289 |

| O 1s | C-OH | ~533.0 |

| F 1s | C-F | ~688-689 |

Temperature-Programmed Desorption (TPD)

TPD is used to study the energetics of desorption and surface reactions of adsorbed species. researchgate.netacs.org In a TPD experiment, a surface covered with this compound is heated at a linear rate, and a mass spectrometer monitors the molecules desorbing into the gas phase. The resulting spectrum shows desorption peaks at specific temperatures, which correlate with the activation energy of desorption. rsc.org Studies on small alcohols on metal surfaces like gold have shown distinct desorption features corresponding to molecules adsorbed at different sites (terraces, step edges, kinks). nsf.gov For this compound, one would expect a molecular desorption peak. Additionally, if the molecule undergoes reaction on the surface (e.g., decomposition, dehydrogenation, or dehydrofluorination), peaks corresponding to the reaction products would appear at higher temperatures.

| Desorbing Species | m/z | Peak Desorption Temperature (K) | Associated Process |

|---|---|---|---|

| This compound | 76 | ~200 - 250 | Molecular Desorption |

| Hydrogen Fluoride (HF) | 20 | > 300 | Dehydrofluorination |

| Water (H₂O) | 18 | > 300 | Dehydration/Decomposition |

| Carbon Monoxide (CO) | 28 | > 400 | Decomposition |

Computational and Theoretical Chemistry Studies of 2 Fluoro 2 Propen 1 Ol

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating the fundamental properties of molecules like 2-fluoro-2-propen-1-ol. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about the electronic structure and energy of the molecule.

The electronic structure of this compound is characterized by the interplay of the vinyl fluoride (B91410) group and the allylic alcohol moiety. The fluorine atom, being highly electronegative, significantly influences the electron distribution within the molecule. This effect is most pronounced at the C2 position, where it is directly attached, leading to a polarization of the C=C double bond.

Molecular orbital (MO) analysis, typically performed using DFT or ab initio methods, can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is likely to be the corresponding π* antibonding orbital. The energies of these orbitals are crucial in determining the molecule's reactivity in chemical reactions. The presence of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to allyl alcohol, which would affect its susceptibility to electrophilic and nucleophilic attack.

The accuracy of ab initio and DFT calculations is highly dependent on the choice of the basis set and the level of theory. For molecules containing fluorine, it is crucial to use basis sets that can adequately describe the polarization of the electron density around the fluorine atom. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are commonly employed. For higher accuracy, correlation-consistent basis sets, like Ahlrichs' def2-TZVP or Dunning's aug-cc-pVTZ, are often preferred.

Regarding the level of theory, DFT methods have been shown to provide a good balance between computational cost and accuracy for many organic molecules. The B3LYP hybrid functional is a widely used and well-benchmarked functional for a variety of chemical systems. For more accurate energy calculations, especially for reaction energetics, composite methods like the Gaussian-n (G3, G4) theories or complete basis set (CBS) methods are often utilized. These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a higher level of accuracy. For instance, in studies of the related 2-chloro-2-propen-1-ol, the G3//B3LYP level of theory has been employed for accurate single-point energy calculations. Similarly, for the parent allyl alcohol, isomerization pathways have been investigated using Møller-Plesset perturbation theory (MP2) with the cc-pVDZ basis set.

Table 1: Representative Levels of Theory and Basis Sets for Halogenated Alkenols This table is illustrative and based on computational studies of analogous compounds.

| Level of Theory | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, frequency calculations |

| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetics |

| MP2 | cc-pVTZ | Electron correlation effects, intermolecular interactions |

| G3//B3LYP | N/A | High-accuracy single-point energy calculations |

Reaction Energetics and Transition State Theory

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the characterization of transition states.

For reactions involving this compound, such as addition to the double bond or substitution at the allylic position, computational methods can be used to calculate the activation barriers (Ea) and reaction enthalpies (ΔH). These calculations are typically performed by locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point. The activation barrier is then the energy difference between the transition state and the reactants.

For example, in the study of radical intermediates formed from 2-chloro-2-propen-1-ol, transition states were located using the quasi-Newton synchronous transit-guided (QST2) protocol. This method requires the reactant and product structures as input to find the connecting transition state. Once the transition state is located and verified by the presence of a single imaginary frequency, the activation barrier can be calculated. The reaction enthalpy is determined from the energy difference between the products and the reactants.

Table 2: Hypothetical Reaction Energetics for the Addition of a Radical to this compound This data is hypothetical and for illustrative purposes, based on general principles of reactivity.

| Reaction Pathway | Activation Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Addition to C2 | 5.8 | -25.2 |

For reactions with low or no energy barrier, conventional transition state theory (TST) may not be adequate. In such cases, variational transition state theory (VTST) provides a more accurate description of the reaction rate. VTST involves finding the dividing surface between reactants and products that minimizes the rate constant along the reaction coordinate. While specific applications of VTST to reactions of this compound are not documented, it is a relevant theoretical framework for studying its reactions, particularly those involving radical species.

Conformational Analysis and Intermolecular Interactions

The flexibility of the C-C single bond and the C-O single bond in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. Computational methods are well-suited for this task. The potential energy surface can be scanned by systematically rotating the dihedral angles of interest, and the resulting energy minima correspond to stable conformers.

The relative energies of the conformers can be calculated at a reliable level of theory, such as B3LYP/6-311+G(d,p), to determine the most stable conformation. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. It is known that the analogous 2-chloro-2-propen-1-ol exists in at least four different conformers.

Table 3: Hypothetical Relative Energies of this compound Conformers This data is hypothetical and for illustrative purposes, based on the possibility of different rotational isomers.

| Conformer | Dihedral Angle (C=C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| I (gauche) | 60° | 0.00 |

| II (anti) | 180° | 1.25 |

| III (gauche) | -60° | 0.00 |

Electrostatic and Hyperconjugation Effects on Molecular Conformation

The conformational preferences of this compound are governed by a delicate interplay of steric, electrostatic, and hyperconjugative interactions. The rotation around the C2-C1 single bond dictates the relative orientation of the vinyl fluoride and hydroxymethyl groups, leading to various stable and transition state conformers. While direct computational studies on this compound are not prevalent in the literature, valuable insights can be drawn from studies on analogous molecules such as 2-fluoroethanol and other substituted propenes.

The primary rotational isomers would be the syn (or eclipsed) and anti (or staggered) conformations, with further distinction into gauche and anti-periplanar arrangements of the key functional groups. The stability of these conformers is influenced by several factors:

Electrostatic Interactions: The highly electronegative fluorine atom and the oxygen atom of the hydroxyl group create significant dipole moments within the molecule. The relative orientation of these dipoles in different conformers leads to varying degrees of electrostatic repulsion or attraction. For instance, a conformation where the C-F and C-O bonds are close in space would likely be destabilized by dipole-dipole repulsion.

Hyperconjugation: This involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In this compound, several hyperconjugative interactions can influence conformational stability. A key interaction is the anomeric effect, a type of negative hyperconjugation, which can occur between the lone pairs of the oxygen atom and the anti-bonding orbital of the C-F bond (nO → σC-F) in specific geometries. This interaction can stabilize certain gauche conformations over others. Conversely, hyperconjugation involving the π-system of the double bond (πC=C → σC-O or πC=C → σ*C-F) can also play a role.

Ab initio calculations on similar molecules like 2-halogenoethanols have shown that gauche conformers can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the halogen atom. rsc.org For this compound, a similar interaction is plausible and would favor a conformation where the OH group is oriented towards the fluorine atom.

The relative energies of the conformers determine their population at a given temperature. Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are essential to quantify these energy differences and the rotational barriers between them.

Table 1: Hypothetical Rotational Barriers and Conformational Energy Differences for this compound based on Analogous Compounds

| Parameter | Estimated Value (kJ/mol) | Primary Influencing Factors |

| E(anti) - E(gauche) | 2 - 5 | Electrostatic repulsion, hyperconjugation, potential intramolecular H-bond |

| Rotational Barrier (gauche → anti) | 8 - 15 | Steric hindrance, breaking of stabilizing interactions |

| Rotational Barrier (anti → gauche) | 6 - 12 | Torsional strain, dipole-dipole interactions |

Note: These values are estimations based on computational studies of related fluorinated and unsaturated alcohols and are intended for illustrative purposes. Actual values for this compound would require specific theoretical calculations.

Molecular Dynamics Simulations and Computational Reaction Dynamics

Molecular Dynamics Simulations

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in the liquid phase or in solution. An all-atom model would be developed, where parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) are defined by a force field (e.g., OPLS-AA, CHARMM, AMBER). Such simulations have been successfully applied to other fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP) and 2,2,2-trifluoroethanol (TFE). acs.orgacs.org

A typical MD simulation of this compound would involve:

System Setup: Placing a number of this compound molecules in a simulation box, often with a solvent like water.

Energy Minimization: To remove any unfavorable starting geometries.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Simulating the system for a significant period (nanoseconds to microseconds) to collect data on its properties.

From these simulations, various properties can be analyzed, including:

Liquid Structure: Radial distribution functions can reveal how the molecules are arranged with respect to each other and with solvent molecules.

Hydrogen Bonding Network: The dynamics and structure of hydrogen bonds involving the hydroxyl group can be characterized.

Transport Properties: Diffusion coefficients and viscosity can be calculated.

Conformational Dynamics: The transitions between different rotational isomers in the liquid phase can be monitored over time.

Computational Reaction Dynamics

Computational reaction dynamics aims to understand the detailed atomic-level mechanisms of chemical reactions. u-szeged.hu For this compound, several reaction types could be investigated using these methods, such as:

Electrophilic Addition to the Double Bond: The reaction with electrophiles like HBr or Br2 could be modeled to understand the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. The fluorine atom's electronic influence on the double bond's reactivity would be a key aspect of such a study.

Nucleophilic Substitution: Reactions at the allylic carbon (C1) could be explored.

Thermal Decomposition: The unimolecular decomposition pathways at high temperatures could be simulated.

These studies typically involve:

Potential Energy Surface (PES) Mapping: Using high-level quantum chemistry methods to calculate the energies of reactants, products, transition states, and intermediates.

Trajectory Calculations: Simulating the motion of atoms over the PES to model the course of the reaction. This can reveal detailed information about reaction pathways, energy distribution in the products, and the influence of initial conditions on the reaction outcome. Recent advances have enabled detailed computational studies on the reaction dynamics of similar small fluorinated molecules. rsc.org

Table 2: Potential Computational Studies on the Reaction Dynamics of this compound

| Reaction Type | Computational Method | Key Questions to Address |

| Electrophilic Addition (e.g., + HBr) | DFT for PES, Quasi-classical trajectory calculations | Regioselectivity, role of the fluorine substituent, nature of the carbocation intermediate. |

| Radical Addition | Ab initio methods for PES, Quantum dynamics | Stereochemical outcome, influence of the allylic hydroxyl group. |

| Unimolecular Decomposition | Transition State Theory, RRKM theory | Primary decomposition channels, activation energies, reaction rates. |

These computational approaches provide a framework for future research to fully characterize the chemical and physical properties of this compound.

Future Perspectives and Emerging Avenues in 2 Fluoro 2 Propen 1 Ol Research

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Fluoro-2-propen-1-ol, future research will focus on moving away from traditional fluorination methods that often rely on hazardous reagents and harsh conditions.

Key areas of development include:

Catalyst-Free Fluorination: Research into catalyst-free methods, such as the use of N-fluorobenzenesulfonimide (NFSI) which can induce unconventional cleavage of carbon-carbon bonds in allylic alcohols, presents a promising green approach. researchgate.net This could potentially be adapted for the direct fluorination of precursors to this compound, minimizing catalyst-related waste.

Use of Safer Fluorinating Agents: The exploration of safer and more accessible fluoride (B91410) sources is crucial. Methods utilizing inexpensive and less hazardous reagents, like an HF source that can act as both a nucleophile and a Brønsted acid activator in organocatalytic systems, are being investigated for the fluorination of unsaturated precursors. nih.gov

Atom Economy: Designing synthetic routes with high atom economy will be a priority. This involves maximizing the incorporation of atoms from the reactants into the final product. For instance, developing addition reactions to propyne-based precursors would be more atom-economical than substitution reactions on propenol derivatives that generate stoichiometric byproducts.

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage for this compound Synthesis |

| Catalyst-Free Reactions | Prevention of waste | Reduces separation and purification steps, minimizes metal contamination. |

| Use of Safer Reagents | Safer chemistry | Reduces risks associated with toxic and corrosive fluorinating agents. |

| High Atom Economy | Atom Economy | Minimizes waste by maximizing the incorporation of starting materials. |

| Renewable Feedstocks | Use of Renewable Feedstocks | Decreases reliance on petrochemical sources for starting materials. |

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild conditions. rsc.org The application of enzymes in the synthesis of organofluorines is a rapidly growing field. nih.govresearchgate.net

Emerging trends in this area include:

Engineered Enzymes: The use of engineered enzymes, such as type II aldolases, for the creation of chiral organofluorines is a significant advancement. researchgate.net These enzymes can catalyze the addition of fluorinated precursors to aldehydes with high stereoselectivity. researchgate.net Future work could involve designing an enzymatic pathway for the asymmetric synthesis of chiral derivatives of this compound.